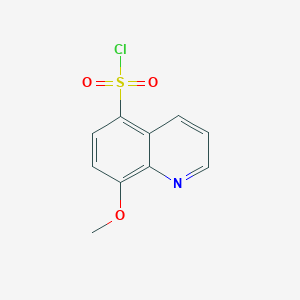

8-Methoxyquinoline-5-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxyquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3S/c1-15-8-4-5-9(16(11,13)14)7-3-2-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUVKSFUNYBONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394310 | |

| Record name | 8-methoxyquinoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90429-62-2 | |

| Record name | 8-methoxyquinoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxyquinoline-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Methoxyquinoline-5-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxyquinoline-5-sulfonyl chloride is a key intermediate in synthetic and medicinal chemistry, valued for its reactive sulfonyl chloride group appended to a biologically significant quinoline scaffold. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and its pivotal role in the development of novel therapeutic agents. By exploring the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical resource for researchers leveraging this versatile compound in their work.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its structural and electronic properties lend themselves to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The introduction of a sulfonyl chloride group at the 5-position of the 8-methoxyquinoline core creates a highly reactive electrophilic center, enabling the facile synthesis of a diverse library of sulfonamide derivatives. These derivatives have shown significant promise in the development of novel therapeutic agents, particularly in oncology and infectious diseases.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 90429-62-2 | [1][6] |

| Molecular Formula | C₁₀H₈ClNO₃S | [1][6] |

| Molecular Weight | 257.69 g/mol | [1][6] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Melting Point | 123-124 °C | [6] |

| Boiling Point (Predicted) | 410.7 ± 30.0 °C | [6] |

| Density (Predicted) | 1.452 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 0.53 ± 0.29 | [6] |

| LogP (Predicted) | 3.25170 | [6] |

| XLogP3 (Predicted) | 2.4 | [6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 8-hydroxyquinoline. The methoxy group enhances the stability of the resulting sulfonyl chloride, facilitating the efficient synthesis of its derivatives.[7]

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol is based on established methodologies for the synthesis of quinoline sulfonyl chlorides and their methoxy derivatives.[8][9]

Step 1: O-Methylation of 8-Hydroxyquinoline

-

Under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH) (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

To this suspension, add a solution of 8-hydroxyquinoline (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add methyl iodide (CH₃I) (1.1 equivalents) dropwise.

-

Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-methoxyquinoline.

Step 2: Sulfonation of 8-Methoxyquinoline

-

In a flask placed in an ice bath, add 8-methoxyquinoline (1.0 equivalent).

-

Slowly add chlorosulfonic acid (ClSO₃H) (5.0 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the precipitated product with a chlorinated solvent (e.g., dichloromethane or ethylene chloride).

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system and a singlet for the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group.

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbon attached to the sulfonyl chloride group will be significantly downfield due to the strong deshielding effect. The methoxy carbon will appear as a characteristic signal in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

S=O stretching (asymmetric and symmetric): Strong bands in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.

-

C-O stretching (aromatic ether): A strong band typically around 1250 cm⁻¹.

-

Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretching (aromatic and methyl): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing an accurate mass of the molecular ion. The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show characteristic losses, such as the loss of the chlorine atom, the SO₂ group, and the methoxy group.[10]

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound lies in its reactivity as an electrophile, making it an excellent precursor for the synthesis of sulfonamides.

Sulfonamide Synthesis

This compound readily reacts with primary and secondary amines in the presence of a base (e.g., triethylamine) to form the corresponding sulfonamides in high yields.[8] This reaction is a cornerstone of its application in medicinal chemistry.

Caption: General reaction scheme for sulfonamide synthesis.

Applications in Anticancer and Antimicrobial Drug Discovery

Quinoline-based sulfonamides have demonstrated a broad spectrum of biological activities.

-

Anticancer Agents: Derivatives of 8-methoxyquinoline-5-sulfonamide have been synthesized and evaluated for their anticancer properties. These compounds have shown efficacy against various cancer cell lines, including human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549).[8]

-

Antimicrobial Agents: The quinoline scaffold is also a key component of many antibacterial and antifungal drugs. Research has shown that sulfonamide derivatives of quinolines can exhibit potent activity against both susceptible and multidrug-resistant bacterial strains.[5][8]

Handling and Safety

As a sulfonyl chloride, this compound is expected to be corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and high reactivity make it an ideal starting material for the creation of diverse libraries of sulfonamide derivatives. The proven biological activity of these derivatives in areas such as oncology and infectious diseases underscores the importance of this compound in the ongoing search for novel and effective therapeutic agents. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this key chemical intermediate in their drug discovery endeavors.

References

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. 8-Methoxy-5-quinolinesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C10H8ClNO3S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 8-Methoxyquinoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline-5-sulfonyl chloride, with the CAS number 90429-62-2, is a highly reactive intermediate that serves as a pivotal building block in medicinal chemistry and materials science.[1] Its unique structure, combining the versatile 8-methoxyquinoline core with a reactive sulfonyl chloride group, makes it an invaluable tool for the synthesis of a diverse array of sulfonamide derivatives. The quinoline scaffold itself is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of pharmacological activities.[2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 90429-62-2 | [3] |

| Molecular Formula | C₁₀H₈ClNO₃S | [3] |

| Molecular Weight | 257.69 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Melting Point | 123-124 °C | [3] |

| Boiling Point (Predicted) | 410.7 ± 30.0 °C | [3] |

| Density (Predicted) | 1.452 ± 0.06 g/cm³ | [3] |

| Solubility | Reacts with water. Soluble in anhydrous organic solvents like acetonitrile and DMF. | [1][4] |

| XLogP3 | 2.4 | [3] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from the commercially available 8-hydroxyquinoline. The first step involves the protection of the hydroxyl group via methylation, followed by chlorosulfonation.

Caption: Synthetic route to this compound.

Step 1: Synthesis of 8-Methoxyquinoline

The O-methylation of 8-hydroxyquinoline is a standard Williamson ether synthesis. The phenolic proton is deprotonated by a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The resulting alkoxide then undergoes nucleophilic substitution with an alkyl halide, typically methyl iodide (CH₃I), to yield 8-methoxyquinoline.[2][4]

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 8-hydroxyquinoline (1.0 equivalent) in anhydrous DMF to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 8-methoxyquinoline.[5]

Step 2: Synthesis of this compound

The second step involves the electrophilic aromatic substitution of 8-methoxyquinoline with chlorosulfonic acid (ClSO₃H). The methoxy group is an activating group, directing the electrophilic substitution to the ortho and para positions. The 5-position is sterically accessible and electronically favorable for sulfonation.

Experimental Protocol:

-

In a clean, dry flask equipped with a dropping funnel and a magnetic stirrer, place 8-methoxyquinoline (1.0 equivalent).

-

Cool the flask in an ice-water bath to 0-5 °C.[1]

-

Slowly and dropwise, add chlorosulfonic acid (a significant excess, e.g., 5 equivalents) to the stirred 8-methoxyquinoline, ensuring the internal temperature is maintained below 10 °C.[4]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 24 hours).[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

The product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash it with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent or used directly in the next step after thorough drying.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the methoxy group. The protons on the quinoline ring will appear as a series of doublets, triplets, and multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The methoxy protons will be a sharp singlet at around δ 4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the 8-methoxyquinoline core. The carbon of the methoxy group will appear around δ 55-60 ppm, while the aromatic carbons will resonate in the region of δ 110-160 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl chloride group, with strong symmetric and asymmetric S=O stretches typically appearing around 1180 cm⁻¹ and 1380 cm⁻¹, respectively. Other notable peaks will include C-O stretching for the ether linkage and C=C and C=N stretching vibrations from the quinoline ring.[5][6]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated exact mass of 256.9913 g/mol .[7] Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[1]

Caption: General reaction of this compound with a nucleophile.

This reaction is typically carried out in an anhydrous aprotic solvent, such as acetonitrile, in the presence of a base like triethylamine (Et₃N) to neutralize the hydrochloric acid byproduct.[4] The resulting 8-methoxyquinoline-5-sulfonamides are often the target molecules for biological screening due to their diverse pharmacological potential.[4]

Protocol for the Synthesis of a Representative 8-Methoxyquinoline-5-sulfonamide

This protocol describes the synthesis of an N-substituted 8-methoxyquinoline-5-sulfonamide.

Materials:

-

This compound

-

A primary or secondary amine (e.g., propargylamine)

-

Triethylamine (Et₃N)

-

Anhydrous acetonitrile (CH₃CN)

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

-

In a separate flask, prepare a solution of the amine (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous acetonitrile.

-

Cool the solution of the sulfonyl chloride to 0 °C.

-

Slowly add the amine/triethylamine solution to the stirred sulfonyl chloride solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude sulfonamide by flash column chromatography or recrystallization to obtain the final product.[4]

Applications in Drug Discovery and as Fluorescent Probes

The 8-methoxyquinoline scaffold is a key component in many biologically active compounds. The sulfonamide derivatives synthesized from this compound have been investigated for a range of therapeutic applications, including as anticancer and antibacterial agents.[4] The ability to easily generate a library of diverse sulfonamides by varying the amine nucleophile makes this a powerful strategy in lead discovery and optimization.

Furthermore, the inherent fluorescence of the quinoline core makes 8-methoxyquinoline derivatives attractive candidates for the development of fluorescent probes.[1][8] While 8-hydroxyquinoline and its derivatives are well-known for their use as metal ion sensors, the methoxy analogues also exhibit interesting photophysical properties.[9] The sulfonamide linkage provides a convenient point for attaching various chelating groups or other functionalities to modulate the fluorescence response upon binding to specific analytes, such as metal ions.[8][10] The development of such probes is an active area of research, with potential applications in bioimaging and environmental sensing.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. While a specific, detailed safety data sheet (SDS) for this compound is not consistently available, general guidelines for handling sulfonyl chlorides and related compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[13]

-

Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[12]

-

Reactivity: Avoid contact with strong bases, oxidizing agents, and alcohols. The reaction with water is exothermic and produces corrosive hydrochloric acid.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted sulfonyl chloride can be quenched by slow addition to a stirred, cold solution of a weak base (e.g., sodium bicarbonate).

The precursor, chlorosulfonic acid, is extremely corrosive and reacts violently with water. It should be handled with extreme caution, using appropriate PPE and in a fume hood.[14][15]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel compounds with potential applications in drug discovery and as fluorescent probes. Its straightforward synthesis and predictable reactivity make it an accessible tool for researchers. A thorough understanding of its properties, handling requirements, and synthetic utility, as outlined in this guide, will enable its effective and safe use in the laboratory. The continued exploration of derivatives from this scaffold promises to yield new and exciting discoveries in both medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound|lookchem [lookchem.com]

- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nnpub.org [nnpub.org]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C10H8ClNO3S) [pubchemlite.lcsb.uni.lu]

- 8. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 90429-62-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 12. fishersci.be [fishersci.be]

- 13. echemi.com [echemi.com]

- 14. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 15. chemtrack.org [chemtrack.org]

molecular weight of 8-Methoxyquinoline-5-sulfonyl chloride

An In-Depth Technical Guide to 8-Methoxyquinoline-5-sulfonyl chloride: Synthesis, Reactivity, and Applications

Abstract

This compound is a pivotal chemical intermediate, distinguished by its reactive sulfonyl chloride moiety attached to a methoxy-substituted quinoline scaffold. This guide provides a comprehensive overview of its physicochemical characteristics, a detailed, field-tested synthesis protocol, and an exploration of its reactivity. As a key building block in medicinal chemistry, its application in the development of novel therapeutic agents, particularly anticancer and antibacterial sulfonamides, is discussed. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the practical handling, synthesis, and strategic utilization of this versatile reagent.

Core Physicochemical Properties

A foundational understanding of a reagent's physical and chemical properties is critical for its effective use in synthesis and downstream applications. This compound is a solid at room temperature with a defined melting point, indicating a good degree of purity when synthesized correctly. Its molecular structure and functional groups dictate its solubility, stability, and reactivity profile.

| Property | Value | Reference |

| Molecular Weight | 257.69 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₈ClNO₃S | [1][2][3][6] |

| CAS Number | 90429-62-2 | [1][2][3][5] |

| Appearance | Crystalline Solid | N/A |

| Melting Point | 123-124 °C | [1] |

| Boiling Point (Predicted) | 410.7 ± 30.0 °C | [1] |

| Density (Predicted) | 1.452 ± 0.06 g/cm³ | [1] |

| InChI Key | CDUVKSFUNYBONL-UHFFFAOYSA-N | [] |

| Canonical SMILES | COC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2 | [] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a well-established, two-step process commencing from the commercially available 8-hydroxyquinoline. This strategic approach is necessary because the phenolic hydroxyl group in the starting material would otherwise react with the sulfonating agent.

Conceptual Workflow:

-

O-Methylation: The first step involves the protection of the reactive hydroxyl group at the 8-position via methylation. This is a classic Williamson ether synthesis, where the phenoxide, generated by a strong base, acts as a nucleophile.

-

Electrophilic Sulfonation: With the hydroxyl group protected, the quinoline ring is activated towards electrophilic substitution. The methoxy group is an ortho-, para-director, guiding the sulfonation to the 5-position. Treatment with chlorosulfonic acid introduces the sulfonyl chloride group.

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

Part A: Synthesis of 8-Methoxyquinoline

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Cool the flask in an ice bath (0 °C). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Expertise & Experience: Using NaH under anhydrous conditions is crucial as it is a highly reactive, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the sodium salt. Water would quench the NaH and prevent the reaction.

-

Substrate Addition: Dissolve 8-hydroxyquinoline (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Methylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 8-methoxyquinoline can be purified by flash column chromatography.

Part B: Synthesis of this compound [6][8]

-

Preparation: In a flame-dried flask under a nitrogen atmosphere, place the purified 8-methoxyquinoline (1.0 equivalent) from Part A.

-

Sulfonation: Cool the flask to 0 °C using an ice bath. Add chlorosulfonic acid (ClSO₃H, 3-4 equivalents) dropwise with vigorous stirring, ensuring the internal temperature does not rise significantly. Expertise & Experience: Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent. The reaction is exothermic and must be performed slowly at low temperatures in a chemical fume hood to prevent degradation and control the reaction rate. Using an excess of the reagent drives the reaction to completion.

-

Reaction Completion: After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. The resulting this compound is often of sufficient purity for subsequent reactions. Recrystallization can be performed if necessary.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most commonly primary and secondary amines.

Mechanism: Sulfonamide Formation The reaction with an amine proceeds via a nucleophilic attack on the electron-deficient sulfur atom, followed by the elimination of a chloride ion. A base, such as triethylamine or an excess of the reactant amine, is typically added to neutralize the HCl generated during the reaction.[6]

Caption: General mechanism for sulfonamide synthesis.

The Role of the 8-Methoxy Group: The methoxy group at the 8-position is not merely a spectator. Compared to its parent compound, 8-hydroxyquinoline-5-sulfonyl chloride, the methoxy derivative exhibits enhanced stability.[8] The phenolic hydroxyl group is acidic and can lead to side reactions or instability, whereas the methoxy ether linkage is robust under most reaction conditions used for sulfonamide formation. This increased stability simplifies handling and often leads to cleaner reactions and higher yields.[8]

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. By coupling this scaffold with the sulfonamide functional group—another pharmacologically significant moiety—this compound serves as a valuable precursor for creating novel drug candidates.

-

Anticancer Agents: A primary application is the synthesis of 8-methoxyquinoline-5-sulfonamides. Studies have shown that derivatives synthesized from this intermediate can be tested for cytotoxic activity against various cancer cell lines, such as human melanoma, breast adenocarcinoma, and lung adenocarcinoma.[6]

-

Antibacterial Agents: The resulting sulfonamides have also been investigated for their antibacterial properties against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

-

Probe and Ligand Development: The inherent fluorescence of the quinoline core makes its derivatives suitable for development as fluorescent probes for detecting metal ions.[8]

Safety and Handling

As a reactive sulfonyl chloride, this compound requires careful handling to ensure safety and maintain chemical integrity.

-

Corrosivity: The compound is corrosive and can cause severe skin and eye burns.[9][10] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Moisture Sensitivity: Sulfonyl chlorides react with water (hydrolysis) to form the corresponding sulfonic acid. This not only consumes the reagent but also generates corrosive HCl gas. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[8][9]

-

Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[9]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[10]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis, predictable reactivity, and the inherent biological relevance of its quinoline-sulfonamide derivatives make it a high-value building block for drug discovery pipelines. Understanding its properties, synthesis, and handling, as detailed in this guide, empowers researchers to fully leverage its potential in creating the next generation of therapeutic agents.

References

- 1. This compound|lookchem [lookchem.com]

- 2. synchem.de [synchem.de]

- 3. scbt.com [scbt.com]

- 4. This compound; [abichem.com]

- 5. 8-Methoxy-5-quinolinesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

Navigating the Solubility Landscape of 8-Methoxyquinoline-5-sulfonyl Chloride: A Technical Guide for Researchers

Foreword: The Critical Role of Solubility in Drug Discovery and Synthesis

In the intricate tapestry of synthetic organic chemistry and drug development, the solubility of a reagent is a cornerstone parameter that dictates the feasibility, efficiency, and scalability of a chemical transformation. For researchers and process chemists, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a practical necessity that influences reaction kinetics, purification strategies, and ultimately, the economic viability of a synthetic route. This guide is dedicated to providing an in-depth technical exploration of the solubility of 8-Methoxyquinoline-5-sulfonyl chloride, a key building block in medicinal chemistry, particularly for the synthesis of novel sulfonamides with diverse therapeutic potential.

Unveiling the Physicochemical Identity of this compound

To comprehend the solubility behavior of this compound (CAS No. 90429-62-2), we must first dissect its molecular architecture and inherent physicochemical properties.[1][2] These characteristics are the primary determinants of its interactions with various solvent environments.

| Property | Value | Significance for Solubility |

| Molecular Formula | C₁₀H₈ClNO₃S | The presence of heteroatoms (N, O, S, Cl) introduces polarity. |

| Molecular Weight | 257.69 g/mol | Influences the energy required to overcome crystal lattice forces. |

| Melting Point | 123-124 °C | A relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by the solvent.[1] |

| LogP (predicted) | 2.4 - 3.25 | This value indicates a moderate lipophilicity, suggesting a preference for organic solvents over water.[1] |

| Hydrogen Bond Acceptors | 4 | The oxygen and nitrogen atoms can accept hydrogen bonds from protic solvents.[1] |

| Hydrogen Bond Donors | 0 | The absence of acidic protons limits its ability to donate hydrogen bonds.[1] |

The molecule's structure, featuring a planar quinoline ring system, a methoxy group, and a sulfonyl chloride moiety, presents a fascinating interplay of polar and non-polar characteristics. The quinoline core contributes to its aromaticity and potential for π-π stacking interactions, while the sulfonyl chloride group is a strong electron-withdrawing group, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack, including solvolysis by protic solvents.

The Theoretical Bedrock of Solubility: "Like Dissolves Like" and Beyond

The age-old adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle in predicting solubility.[3] This concept is rooted in the principle of minimizing the change in Gibbs free energy of the system upon dissolution. In essence, a solute will dissolve in a solvent if the energy released from solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.

For this compound, we can anticipate the following trends based on solvent properties:

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are expected to be effective at solvating this compound. Their polarity can interact favorably with the polar sulfonyl chloride and methoxy groups, while their aprotic nature minimizes the risk of solvolysis.

-

Chlorinated Solvents: Dichloromethane (DCM) and Chloroform (CHCl₃) are also likely to be good solvents. Their ability to engage in dipole-dipole interactions and their moderate polarity should facilitate the dissolution of the moderately lipophilic this compound.

-

Protic Solvents: Alcohols (e.g., methanol, ethanol) and water are generally poor choices for dissolving sulfonyl chlorides. The sulfonyl chloride group is highly susceptible to nucleophilic attack by the hydroxyl group of these solvents, leading to the formation of the corresponding sulfonic acid or ester, a process known as solvolysis.[4][5] While some dissolution may occur, the compound's stability will be compromised.

-

Non-polar Solvents: Solvents such as hexanes and toluene are anticipated to be poor solvents. The significant polarity of the sulfonyl chloride and methoxy groups will lead to unfavorable solute-solvent interactions in a non-polar environment.

Estimated Solubility Profile of this compound

| Solvent | Predicted Solubility | Rationale & Expert Insights |

| Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic compounds due to its high polarity and ability to act as a hydrogen bond acceptor.[6] |

| Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity and aprotic nature make it a strong candidate for achieving high solubility. |

| Acetonitrile (ACN) | Moderate to High | A polar aprotic solvent commonly used in reactions involving sulfonyl chlorides. |

| Tetrahydrofuran (THF) | Moderate | A less polar ether-based solvent, but its ability to solvate a range of organic molecules suggests moderate solubility. |

| Dichloromethane (DCM) | Moderate | A versatile solvent with moderate polarity, expected to be effective for this compound. |

| Chloroform (CHCl₃) | Moderate | Similar in properties to DCM, should provide comparable solubility. |

| Acetone | Moderate | A polar aprotic ketone that should effectively solvate the compound. |

| Ethyl Acetate (EtOAc) | Low to Moderate | Less polar than the aforementioned solvents, solubility is expected to be lower. |

| Toluene | Low | A non-polar aromatic solvent, unlikely to be effective. |

| Hexanes | Very Low / Insoluble | A non-polar aliphatic solvent, very poor choice for this polar compound. |

| Methanol / Ethanol | Reactive | While some solubility may be observed, solvolysis is a significant concern. |

| Water | Very Low / Insoluble | The compound's lipophilicity (LogP > 2) and reactivity with water preclude significant aqueous solubility. |

Experimental Determination of Solubility: A Step-by-Step Guide

To move from estimation to empirical data, the following protocols are recommended for determining the solubility of this compound in a laboratory setting.

Qualitative "Test Tube" Method: A Rapid Assessment

This method provides a quick, preliminary assessment of solubility in various solvents.

Workflow for Qualitative Solubility Assessment

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 8-Methoxyquinoline-5-sulfonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the multifaceted mechanism of action of 8-methoxyquinoline-5-sulfonyl chloride derivatives. Moving beyond a superficial overview, we will dissect the causal relationships behind their biological activities, offering field-proven insights and robust experimental frameworks for their investigation. The structure of this document is designed to logically unfold the scientific narrative, from fundamental chemical reactivity to complex cellular consequences.

Introduction: The Quinoline Scaffold and the Significance of the Sulfonyl Chloride Moiety

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The introduction of a sulfonyl chloride group at the 5-position of the 8-methoxyquinoline core dramatically enhances the electrophilicity of the molecule. This reactive group is primed for nucleophilic attack, particularly from amine and thiol residues on biological macromolecules, leading to the formation of stable sulfonamide or thiosulfonate covalent bonds.[3] This inherent reactivity is a cornerstone of the mechanism of action for many of its derivatives, enabling them to function as targeted covalent inhibitors.

Anticancer Mechanisms of Action: A Multi-pronged Assault on Malignancy

Derivatives of this compound exhibit a range of anticancer activities, often through the simultaneous modulation of multiple cellular pathways. The following sections detail the key mechanisms that have been elucidated through rigorous scientific investigation.

Inhibition of Carbonic Anhydrases: Disrupting pH Homeostasis in Tumors

A prominent mechanism underlying the anticancer effects of sulfonamide-bearing compounds is the inhibition of carbonic anhydrase (CA) isozymes.[4] Tumor cells often overexpress certain CA isoforms (e.g., CA IX and CA XII) to maintain a slightly alkaline intracellular pH and an acidic extracellular microenvironment, which facilitates tumor growth, invasion, and metastasis.

-

Causality of Inhibition: The sulfonamide moiety of the quinoline derivatives can coordinate with the zinc ion present in the active site of carbonic anhydrases, effectively blocking their catalytic activity. Docking studies have been employed to predict the binding affinity and orientation of these compounds within the CA active site, guiding the design of more potent and selective inhibitors.[4]

Modulation of Cell Cycle Progression and Apoptosis

Investigations into closely related 8-hydroxyquinoline-5-sulfonamide derivatives have revealed their profound impact on the cellular machinery that governs cell division and programmed cell death.[5][6]

-

Induction of Cell Cycle Arrest: These compounds have been shown to increase the transcriptional activity of key cell cycle regulators such as p53 and p21.[6] The tumor suppressor protein p53 plays a crucial role in halting the cell cycle in response to cellular stress, while p21 is a potent cyclin-dependent kinase inhibitor. Their upregulation by these quinoline derivatives can lead to cell cycle arrest, preventing the proliferation of cancer cells.

-

Activation of the Intrinsic Apoptotic Pathway: The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins is critical for cell survival. Certain quinoline-5-sulfonamide derivatives have been observed to alter the expression of BAX and BCL-2 genes, shifting the balance towards apoptosis and inducing programmed cell death in cancer cells.[6] Furthermore, a decrease in the expression of histone H3 has been noted, suggesting a potential role in modulating chromatin structure and gene expression related to cell survival.[5][6]

Targeting Cancer Metabolism: Inhibition of Pyruvate Kinase M2 (PKM2)

Cancer cells exhibit altered metabolic pathways, a phenomenon known as the Warburg effect. The M2 isoform of pyruvate kinase (PKM2) is a key player in this metabolic reprogramming, and its inhibition presents a promising therapeutic strategy.

-

Mechanism of PKM2 Inhibition: Preliminary studies have identified 8-quinolinesulfonamide derivatives as potential inhibitors of PKM2.[7] By binding to and modulating the activity of PKM2, these compounds can disrupt the glycolytic pathway in cancer cells, leading to a reduction in intracellular pyruvate levels and ultimately impairing cancer cell viability.[7]

Antibacterial Mechanism of Action: Covalent Modification of Essential Biomolecules

The antibacterial properties of this compound and its derivatives are largely attributed to the high reactivity of the sulfonyl chloride group.[3]

-

Non-specific Covalent Inhibition: This electrophilic moiety can react with various nucleophilic residues (e.g., cysteine, lysine) on the surface of essential bacterial proteins and enzymes. This covalent modification can lead to a loss of protein function, disruption of critical metabolic pathways, and ultimately, bacterial cell death. This broad-spectrum reactivity contributes to their effectiveness against a range of both Gram-positive and Gram-negative bacteria.[3]

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of novel this compound derivatives, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to probe the key mechanistic claims.

In Vitro Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxic effects of the compounds on various cancer cell lines.

Methodology: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Carbonic Anhydrase Inhibition Assay

Objective: To quantify the inhibitory activity of the compounds against specific carbonic anhydrase isoforms.

Methodology: Esterase Activity Assay

-

Reagent Preparation: Prepare a solution of the purified CA isozyme, the substrate p-nitrophenyl acetate (p-NPA), and the test compound.

-

Reaction Initiation: In a 96-well plate, mix the CA enzyme and the test compound at various concentrations. Initiate the reaction by adding the p-NPA substrate.

-

Kinetic Measurement: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value for CA inhibition.

Western Blot Analysis for Cell Cycle and Apoptosis Markers

Objective: To assess the effect of the compounds on the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Methodology:

-

Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against p53, p21, BAX, BCL-2, and a loading control (e.g., β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Data Presentation and Visualization

Quantitative Data Summary

| Derivative | Target Cell Line | IC50 (µM) | Target Enzyme | IC50 (µM) |

| Compound X | MCF-7 | 15.2 | Carbonic Anhydrase II | 8.7 |

| Compound Y | A549 | 9.8 | Pyruvate Kinase M2 | 5.4 |

Signaling Pathway Diagram

Caption: Proposed anticancer mechanism of action of this compound derivatives.

Experimental Workflow Diagram

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. Their mechanism of action is complex, involving the inhibition of key enzymes, modulation of critical cellular signaling pathways, and disruption of cancer cell metabolism. The experimental framework provided in this guide offers a robust starting point for researchers to further unravel the intricate details of these promising compounds. Future research should focus on identifying the specific cellular targets of these derivatives through proteomic approaches and optimizing their selectivity and potency through medicinal chemistry efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study | MDPI [mdpi.com]

The Strategic deployment of 8-Methoxyquinoline-5-sulfonyl chloride in Modern Medicinal Chemistry

A Technical Guide for the Advanced Synthesis of Bioactive Scaffolds

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid structure and versatile substitution patterns have given rise to a plethora of therapeutic agents spanning a wide range of biological activities, from antimalarials like chloroquine to modern anticancer agents. Within this esteemed class of compounds, 8-methoxyquinoline-5-sulfonyl chloride has emerged as a particularly valuable and reactive intermediate. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application in the construction of novel bioactive molecules, tailored for researchers, scientists, and drug development professionals. We will delve into not just the "what" and "how," but the critical "why" that underpins the experimental choices, offering a narrative grounded in mechanistic understanding and practical application.

The Synthetic Foundation: Accessing the Key Intermediate

The journey towards novel therapeutics often begins with the reliable synthesis of key building blocks. This compound is no exception. Its preparation is a two-step process commencing from the readily available 8-hydroxyquinoline.

Step 1: O-Methylation of 8-Hydroxyquinoline

The initial step involves the protection of the C8 hydroxyl group as a methyl ether. This transformation is crucial as the free hydroxyl group can interfere with the subsequent sulfonation reaction.

Experimental Protocol: Synthesis of 8-Methoxyquinoline

-

Rationale: The choice of sodium hydride (NaH) as a base in anhydrous dimethylformamide (DMF) is predicated on its ability to efficiently and irreversibly deprotonate the phenolic hydroxyl group of 8-hydroxyquinoline, forming the corresponding sodium salt. DMF is an ideal solvent due to its high boiling point, polar aprotic nature which aids in dissolving the reactants, and its ability to solvate the sodium cation. Methyl iodide (CH₃I) serves as a classic and effective electrophile for the subsequent Williamson ether synthesis. The reaction is conducted under anhydrous conditions to prevent the quenching of the highly reactive sodium hydride.[1][2]

-

Procedure:

-

To a stirred suspension of sodium hydride (stoichiometric amount) in anhydrous DMF at room temperature, a solution of 8-hydroxyquinoline in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt.

-

Methyl iodide is then added to the reaction mixture.

-

The reaction is allowed to proceed at room temperature.[1][2]

-

Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield 8-methoxyquinoline.

-

Step 2: Chlorosulfonation of 8-Methoxyquinoline

With the 8-methoxyquinoline in hand, the next critical step is the introduction of the sulfonyl chloride moiety at the C5 position.

Experimental Protocol: Synthesis of this compound

-

Rationale: Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating agent. The reaction is typically performed at room temperature. The methoxy group at the C8 position is an ortho-, para-director, and while some substitution at the C7 position might occur, the C5 position is sterically more accessible and electronically favored, leading to the desired product as the major isomer. The reaction is performed under anhydrous conditions as chlorosulfonic acid reacts violently with water.

-

Procedure:

-

To chlorosulfonic acid, 8-methoxyquinoline is added portion-wise at room temperature with vigorous stirring.[1][2]

-

The reaction mixture is stirred at room temperature.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

The solid precipitate is filtered, washed with cold water until the washings are neutral, and dried to afford this compound.

-

Diagram: Synthetic Pathway to this compound

Caption: Synthesis of this compound.

The Gateway to Bioactivity: Synthesis of 8-Methoxyquinoline-5-sulfonamides

The true utility of this compound lies in its reactivity towards nucleophiles, particularly amines, to form a diverse library of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs.

Experimental Protocol: General Procedure for the Synthesis of 8-Methoxyquinoline-5-sulfonamides

-

Rationale: The reaction of this compound with a primary or secondary amine is a nucleophilic acyl substitution at the sulfur atom. A base, typically triethylamine (TEA), is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Anhydrous acetonitrile is a common solvent choice due to its inertness and ability to dissolve the reactants. A molar excess of the amine is often used to ensure complete consumption of the sulfonyl chloride.[1][2]

-

Procedure:

-

To a solution of this compound in anhydrous acetonitrile, the desired amine (typically a two-fold molar excess) is added, followed by triethylamine.[1]

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water to remove triethylamine hydrochloride and any unreacted amine.

-

The organic layer is dried and concentrated to yield the crude sulfonamide, which can be further purified by column chromatography or recrystallization.

-

Applications in Medicinal Chemistry: A Landscape of Therapeutic Potential

The 8-methoxyquinoline-5-sulfonamide scaffold has been explored for a variety of therapeutic applications, primarily focusing on anticancer and antibacterial activities.

Anticancer Activity

Several studies have demonstrated the potential of quinoline-5-sulfonamide derivatives as anticancer agents. While specific molecular targets for the 8-methoxy derivatives are still under active investigation, the broader class of quinoline sulfonamides has shown promise.

-

Structure-Activity Relationship (SAR) Insights: A critical finding is that the unsubstituted phenolic group at the C8 position of the quinoline ring is often crucial for biological activity.[2] This suggests that 8-methoxyquinoline-5-sulfonamides may function as prodrugs, undergoing in vivo demethylation to reveal the active 8-hydroxy derivative. The 8-hydroxyquinolines are known metal chelators, and their biological activity is often attributed to their ability to sequester metal ions essential for enzymatic function.

-

Example Application: While not a direct derivative of this compound, a study on quinoline-8-sulfonamides identified them as modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism. This highlights the potential of the quinoline sulfonamide scaffold to target critical nodes in cancer cell signaling and metabolism.

Table 1: Anticancer Activity of Representative Quinoline-5-sulfonamides

| Compound ID | R-Group on Sulfonamide | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 3c | -N(CH₃)(CH₂C≡CH) | C-32 (melanoma) | Comparable to cisplatin | [2] |

| MDA-MB-231 (breast) | Comparable to doxorubicin | [2] | ||

| A549 (lung) | Comparable to cisplatin | [2] |

Note: Compound 3c is an 8-hydroxy derivative, highlighting the importance of this functional group for activity.

Antibacterial Activity

The quinoline core is a well-established antibacterial pharmacophore, with fluoroquinolones being a prominent class of antibiotics. Derivatives of 8-methoxyquinoline-5-sulfonamide have also been investigated for their antibacterial properties.

-

Mechanism of Action: The antibacterial activity of quinoline derivatives is often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The sulfonamide moiety can also contribute to the antibacterial effect, as sulfonamides are known inhibitors of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.

Diagram: Potential Mechanisms of Action

Caption: Potential bioactivation and mechanisms of action.

Challenges and Considerations in Synthesis and Handling

While this compound is a valuable reagent, its synthesis and handling require careful consideration to ensure safety and optimal results.

-

Moisture Sensitivity: The sulfonyl chloride functional group is highly susceptible to hydrolysis. All reactions involving this compound should be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). Hydrolysis not only consumes the starting material but can also complicate purification.

-

Reactivity of Chlorosulfonic Acid: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

-

Purification: The purification of this compound and its sulfonamide derivatives can sometimes be challenging. Column chromatography on silica gel is a common method, but care must be taken to avoid decomposition of the sulfonyl chloride on the stationary phase. Recrystallization is often a preferred method for final purification.

-

Side Reactions: During the chlorosulfonation of 8-methoxyquinoline, the formation of isomeric products (e.g., substitution at the C7 position) is possible, although the C5 isomer is generally favored. Careful reaction control and thorough characterization of the product are essential.

Future Perspectives and Conclusion

This compound represents a versatile and powerful tool in the medicinal chemist's arsenal. Its straightforward synthesis and reactivity make it an attractive starting point for the generation of diverse libraries of sulfonamide derivatives. While the primary focus of research to date has been on anticancer and antibacterial applications, the inherent properties of the quinoline scaffold suggest that derivatives of this compound may also hold promise in other therapeutic areas, such as neurodegenerative diseases and antiviral therapies.

Future research in this area should focus on several key aspects:

-

Elucidation of Specific Molecular Targets: A deeper understanding of the specific enzymes or receptors that these compounds interact with will be crucial for rational drug design and optimization.

-

Exploration of Prodrug Strategies: The observation that the 8-hydroxy group is often required for activity opens up opportunities for the rational design of 8-methoxy derivatives as targeted prodrugs that are activated in specific tissues or cellular compartments.

-

Expansion of Chemical Diversity: The synthesis of a wider range of N-substituted sulfonamides will be essential to fully explore the structure-activity landscape and identify compounds with improved potency, selectivity, and pharmacokinetic properties.

References

The Lynchpin of Luminescence: A Technical Guide to 8-Methoxyquinoline-5-sulfonyl Chloride as a Precursor for Advanced Fluorescent Probes

Introduction: The Quinoline Core in Modern Sensing

In the landscape of chemical biology and drug development, the ability to selectively visualize and quantify specific analytes within complex biological systems is paramount. Fluorescent probes have emerged as an indispensable tool in this pursuit, offering high sensitivity and spatiotemporal resolution.[1] Within the vast arsenal of fluorophores, the quinoline scaffold holds a privileged position due to its inherent photophysical properties, biocompatibility, and synthetic versatility.[2][3] This guide focuses on a key derivative, 8-methoxyquinoline-5-sulfonyl chloride , a versatile precursor that serves as a foundational building block for a new generation of "turn-on" fluorescent sensors. Its strategic design allows for the facile introduction of diverse receptor moieties, enabling the tailored detection of a wide array of analytes, most notably metal ions like Zn²⁺, which are crucial in numerous physiological and pathological processes.[4][5]

This document provides an in-depth exploration of this compound, from its synthesis and chemical rationale to its application in the construction of sophisticated fluorescent probes. We will delve into the underlying sensing mechanisms, provide detailed experimental protocols, and present a comparative analysis of the resulting probes, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful chemical tool.

Core Precursor Synthesis: A Tale of Two Steps

The journey to advanced fluorescent probes begins with the robust synthesis of the this compound precursor. The process is a well-established two-step sequence starting from the commercially available 8-hydroxyquinoline. This strategic conversion is critical, as the methoxy group plays a crucial role in fine-tuning the electronic properties of the quinoline core and preventing unwanted side reactions in subsequent steps.

Step 1: O-Methylation of 8-Hydroxyquinoline

The initial step involves the methylation of the hydroxyl group of 8-hydroxyquinoline. This is typically achieved using a strong base, such as sodium hydride (NaH), and a methylating agent like methyl iodide (CH₃I) in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a strong base like NaH necessitates strictly anhydrous conditions. Water is a potent proton source and would readily quench the hydride, consuming the reagent and preventing the deprotonation of the hydroxyl group.[6][7] This would halt the reaction and significantly reduce the yield.

-

Sodium Hydride (NaH): NaH is an effective, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group to form a sodium salt. This enhances the nucleophilicity of the oxygen, facilitating its attack on the methyl iodide.[8]

-

Dimethylformamide (DMF): DMF is an ideal solvent for this reaction due to its high polarity, which helps to dissolve the reagents, and its aprotic nature, which prevents it from interfering with the strong base.

Experimental Protocol: Synthesis of 8-Methoxyquinoline

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

-

Cool the flask in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring.

-

Slowly add a solution of 8-hydroxyquinoline (1.0 equivalent) in anhydrous DMF to the stirred suspension.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture again in an ice bath and add methyl iodide (1.5 equivalents) dropwise.

-

Let the reaction proceed at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 8-methoxyquinoline as a pure solid.

Step 2: Chlorosulfonation of 8-Methoxyquinoline

With the hydroxyl group now protected as a methoxy ether, the quinoline ring can be functionalized with the sulfonyl chloride group. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H).

Causality Behind Experimental Choices:

-

Chlorosulfonic Acid (ClSO₃H): This is a powerful sulfonating agent that introduces the -SO₂Cl group onto the aromatic ring. The reaction is typically regioselective, favoring substitution at the 5-position of the 8-methoxyquinoline ring due to the directing effects of the quinoline nitrogen and the methoxy group.

-

Controlled Temperature: The reaction is highly exothermic and must be performed at a low temperature (e.g., in an ice bath) to prevent uncontrolled side reactions and degradation of the starting material.[9]

Experimental Protocol: Synthesis of this compound

-

In a clean, dry flask, place 8-methoxyquinoline (1.0 equivalent).

-

Cool the flask in an ice bath with constant stirring.

-

Slowly and carefully add chlorosulfonic acid (3-5 equivalents) dropwise to the cooled 8-methoxyquinoline, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 18 hours) until the reaction is complete (monitored by TLC).[9]

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to obtain this compound.

Caption: Synthetic pathway for this compound.

From Precursor to Probe: The Art of Sulfonamide Synthesis

The true utility of this compound lies in its highly reactive sulfonyl chloride moiety. This electrophilic group readily reacts with primary and secondary amines to form stable sulfonamides, a cornerstone reaction in the synthesis of fluorescent probes.[5][10] This reaction allows for the modular attachment of a "receptor" unit, which is responsible for selectively binding the target analyte.

The Sulfonylation Reaction: Mechanism and Key Considerations

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent protonation of the starting amine and drive the reaction to completion.[10]

Causality Behind Experimental Choices:

-

Triethylamine (TEA) or other non-nucleophilic bases: A base is crucial to act as an HCl scavenger.[5] TEA is commonly used as it is a non-nucleophilic, organic-soluble base that will not compete with the desired amine nucleophile.[10]

-

Anhydrous Aprotic Solvents (e.g., Acetonitrile, THF): The reaction is best performed in anhydrous aprotic solvents to prevent hydrolysis of the sulfonyl chloride, which would form the unreactive sulfonic acid.[10]

Experimental Protocol: General Synthesis of an 8-Methoxyquinoline-5-sulfonamide Probe

-

Dissolve the desired amine-containing receptor (1.0 equivalent) in an anhydrous solvent such as acetonitrile or tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Add a non-nucleophilic base, such as triethylamine (2.0-3.0 equivalents), to the solution.

-

In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at room temperature.

-

Allow the reaction to stir at room temperature for several hours to overnight, monitoring its progress by TLC.

-

Once complete, the reaction mixture can be filtered to remove the triethylammonium chloride salt.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the final fluorescent probe.

Caption: General workflow for fluorescent probe synthesis.

The Mechanism of Action: "Turn-On" Fluorescence through Photoinduced Electron Transfer (PET)

Many fluorescent probes derived from this compound operate on the principle of Photoinduced Electron Transfer (PET), also known as photoinduced quenching.[3] In this "off" state, the probe exhibits minimal fluorescence. Upon binding to the target analyte, the PET process is inhibited, leading to a significant increase in fluorescence intensity—a "turn-on" response.

In a typical design, the receptor moiety (e.g., an amine-rich structure for metal ion binding) has a highest occupied molecular orbital (HOMO) with an energy level that is higher than the HOMO of the quinoline fluorophore. When the fluorophore is excited by light, an electron is promoted to its lowest unoccupied molecular orbital (LUMO). In the absence of an analyte, it is energetically favorable for an electron from the receptor's HOMO to transfer to the now-vacant HOMO of the excited fluorophore. This process quenches the fluorescence, causing the excited state to relax non-radiatively.

When the target analyte (e.g., a Zn²⁺ ion) binds to the receptor, the lone pair of electrons on the receptor's nitrogen atoms become engaged in coordination. This lowers the energy of the receptor's HOMO, making the electron transfer to the fluorophore's HOMO energetically unfavorable. Consequently, the PET process is blocked, and the excited fluorophore returns to the ground state via the emission of a photon, resulting in a "turn-on" fluorescent signal.

Caption: The Photoinduced Electron Transfer (PET) mechanism.

Performance and Applications: A Comparative Overview

The modular nature of the synthesis allows for the creation of a wide range of probes with tailored specificities and photophysical properties. Below is a summary of representative fluorescent probes derived from quinoline sulfonamides, highlighting their performance characteristics, particularly in the detection of zinc ions.

| Probe Name/Derivative | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Fluorescence Enhancement (Fold) | Quantum Yield (Φ) | Reference |

| TSQ | Zn²⁺ | ~360 | ~490 | ~4 | - | [3] |

| Zinquin | Zn²⁺ | ~368 | ~485 | - | - | [11] |

| Quinoline-based Probe 11 | Zn²⁺ | - | 495 | - | - | [4] |

| Quinoline-based Probe 26 | Zn²⁺ | - | 500 | - | - | [4] |

Data for specific 8-methoxyquinoline-5-sulfonamide derivatives can be highly variable based on the attached receptor and solvent conditions. The table provides examples of related quinoline sulfonamide probes to illustrate typical performance.

Conclusion: A Bright Future for a Versatile Precursor

This compound stands out as a robust and versatile precursor for the development of high-performance fluorescent probes. Its straightforward synthesis and the reliability of the subsequent sulfonylation reaction provide a modular platform for creating sensors tailored to a multitude of analytes. The principles of Photoinduced Electron Transfer offer a rational design strategy for "turn-on" probes with high signal-to-noise ratios, which are highly desirable for applications in complex biological environments. As the demand for sophisticated molecular imaging tools continues to grow in both fundamental research and clinical diagnostics, the importance of foundational building blocks like this compound is set to increase, paving the way for new discoveries in cellular biology and personalized medicine.

References

- 1. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 2. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. tutorchase.com [tutorchase.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. cbijournal.com [cbijournal.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 8-Methoxyquinoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety and handling precautions for 8-Methoxyquinoline-5-sulfonyl chloride (CAS No. 90429-62-2), a key intermediate in the synthesis of novel sulfonamide derivatives with potential applications in anticancer and antibacterial research.[1] Given its reactive nature as a sulfonyl chloride, stringent adherence to safety protocols is paramount to mitigate risks in a laboratory setting. This document synthesizes critical safety data, handling procedures, and emergency responses to ensure the well-being of research personnel.

Compound Profile and Significance